molecular formula C36H39F4N3O2 B12400932 C5aR-IN-1

C5aR-IN-1

Cat. No.: B12400932
M. Wt: 621.7 g/mol
InChI Key: GFPFPJUWYULVHK-YUQOACCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C5aR-IN-1 is a potent inhibitor of the C5a receptor (C5aR), which is part of the complement system involved in the immune response. This compound is particularly significant in the research of inflammatory diseases due to its ability to inhibit the C5a receptor, which is associated with various autoimmune and inflammatory disorders .

Preparation Methods

The preparation of C5aR-IN-1 involves several synthetic routes and reaction conditions. One of the methods includes the use of intermediates and specific reaction conditions to achieve the desired compound. The process involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product . Industrial production methods for this compound are not widely documented, but the synthetic routes typically involve standard organic synthesis techniques.

Chemical Reactions Analysis

C5aR-IN-1 undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product. The major products formed from these reactions are typically the intermediates and the final this compound compound .

Scientific Research Applications

C5aR-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of the C5a receptor and its effects on various biochemical pathways. In biology, this compound is used to investigate the role of the C5a receptor in immune response and inflammation. In medicine, this compound is significant in the research of treatments for autoimmune and inflammatory diseases. Additionally, this compound is used in industrial applications to develop new therapeutic agents targeting the C5a receptor .

Mechanism of Action

The mechanism of action of C5aR-IN-1 involves the inhibition of the C5a receptor, which is a G protein-coupled receptor. By binding to the C5a receptor, this compound prevents the activation of downstream signaling pathways that are involved in the immune response and inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby mitigating the inflammatory response .

Comparison with Similar Compounds

C5aR-IN-1 is unique compared to other similar compounds due to its potent inhibitory effect on the C5a receptor. Similar compounds include other C5a receptor inhibitors and antagonists, such as BM213 and C089, which also target the C5a receptor but may have different binding affinities and mechanisms of action . The uniqueness of this compound lies in its specific binding properties and its effectiveness in inhibiting the C5a receptor, making it a valuable tool in the research of inflammatory diseases.

Properties

Molecular Formula

C36H39F4N3O2

Molecular Weight

621.7 g/mol

IUPAC Name

(2R,3S,4aR,7aR)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide

InChI

InChI=1S/C36H39F4N3O2/c1-21-13-16-27(20-29(21)36(38,39)40)42-34(44)28-19-24-8-6-12-31(24)43(35(45)32-22(2)7-5-11-30(32)37)33(28)23-14-17-26(18-15-23)41-25-9-3-4-10-25/h5,7,11,13-18,20,24-25,28,31,33,41H,3-4,6,8-10,12,19H2,1-2H3,(H,42,44)/t24-,28+,31-,33+/m1/s1

InChI Key

GFPFPJUWYULVHK-YUQOACCUSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC(=C(C=C6)C)C(F)(F)F

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC(=C(C=C6)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.